Cas no 483292-99-5 (4-(3-Chloro-phenyl)-5-o-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol)

4-(3-Chloro-phenyl)-5-o-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3-chlorophenyl group, an o-tolyloxymethyl moiety, and a thiol functional group. This structure imparts potential reactivity and binding properties, making it a candidate for applications in medicinal chemistry and agrochemical research. The presence of the thiol group allows for further derivatization, while the chloro and tolyl substituents may enhance lipophilicity and target selectivity. Its well-defined molecular architecture supports precise modifications for structure-activity relationship studies. Suitable for use as an intermediate in synthetic organic chemistry, this compound offers researchers a versatile scaffold for developing novel bioactive molecules.
4-(3-Chloro-phenyl)-5-o-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol structure
483292-99-5 structure
Product Name:4-(3-Chloro-phenyl)-5-o-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol
CAS No:483292-99-5
MF:C16H14ClN3OS
MW:331.819860935211
CID:3074433
PubChem ID:864575
Update Time:2025-05-19

4-(3-Chloro-phenyl)-5-o-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol Chemical and Physical Properties

Names and Identifiers

    • 4-(3-Chloro-phenyl)-5-o-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol
    • AG-690/40700283
    • 4-(3-Chlorophenyl)-5-((o-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol
    • HMS2824N21
    • AKOS000659964
    • CHEMBL1328255
    • SMR000517856
    • 4-(3-chlorophenyl)-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
    • 483292-99-5
    • 4-(3-chlorophenyl)-3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
    • MLS001210431
    • MDL: MFCD02592221
    • Inchi: 1S/C16H14ClN3OS/c1-11-5-2-3-8-14(11)21-10-15-18-19-16(22)20(15)13-7-4-6-12(17)9-13/h2-9H,10H2,1H3,(H,19,22)
    • InChI Key: IKEWVQLGYSPTAF-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)N1C(NN=C1COC1C=CC=CC=1C)=S

Computed Properties

  • Exact Mass: 331.0546109Da
  • Monoisotopic Mass: 331.0546109Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 445
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 69Ų

4-(3-Chloro-phenyl)-5-o-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM520881-1g
4-(3-Chlorophenyl)-5-((o-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol
483292-99-5 97%
1g
$291 2022-09-29

Additional information on 4-(3-Chloro-phenyl)-5-o-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol

4-(3-Chloro-phenyl)-5-o-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol

The compound 4-(3-Chloro-phenyl)-5-o-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol (CAS No. 483292-99-5) is a highly specialized organic compound with a complex structure that combines aromatic and heterocyclic components. This compound has garnered significant attention in the fields of organic chemistry and materials science due to its unique properties and potential applications. The molecule consists of a triazole ring system substituted with a 3-chlorophenyl group and an o-tolyloxymethyl group, making it a versatile building block for advanced chemical synthesis.

Recent studies have highlighted the importance of triazole-based compounds in drug discovery and materials science. The presence of the thiol (-SH) group in this compound adds to its reactivity and functionality, enabling it to participate in various chemical reactions such as thiolation and cross-coupling. Researchers have explored its potential as a precursor for the synthesis of bioactive molecules, particularly in the development of anti-inflammatory and anticancer agents. The chlorophenyl group introduces electronic effects that can modulate the compound's reactivity and bioavailability, making it a valuable intermediate in medicinal chemistry.

The synthesis of 4-(3-Chloro-phenyl)-5-o-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol involves a multi-step process that typically includes nucleophilic substitution and cyclization reactions. The use of o-toloyl groups as protecting agents for hydroxyl functionalities has been well-documented, ensuring stability during the synthesis process. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize the reaction conditions, leading to higher yields and improved purity.

In terms of applications, this compound has shown promise in the development of advanced materials. Its triazole core is known for its ability to form robust hydrogen bonds and coordinate with metal ions, making it a candidate for the creation of metal-organic frameworks (MOFs) and coordination polymers. Recent research has focused on its ability to act as a ligand in the construction of MOFs with high surface area and porosity, which are highly sought after for gas storage and catalytic applications.

Furthermore, the thiol group in this compound enables it to participate in click chemistry reactions, such as the azide-thiol cycloaddition. This reactivity has been leveraged in the development of stimuli-responsive materials and self-healing polymers. The integration of 4-(3-Chloro-phenyl)-5-o-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol into polymer networks has demonstrated enhanced mechanical properties and responsiveness to external stimuli such as temperature and pH changes.

From an environmental perspective, this compound's stability under various conditions has been extensively studied. Its resistance to hydrolysis and oxidative degradation makes it suitable for applications in harsh chemical environments. However, ongoing research is focused on understanding its biodegradation pathways to ensure its safe integration into industrial processes.

In conclusion, 4-(3-Chloro-phenyl)-5-o-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol (CAS No. 483292-99-5) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in modern chemical research. As advancements in synthetic methodologies and materials science continue to evolve, this compound is expected to play an increasingly important role in the development of innovative solutions across various industries.

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